molecular formula C7H4ClFO2S B2915807 2-Chloro-3-fluoro-4-sulfanylbenzoic acid CAS No. 1823051-16-6

2-Chloro-3-fluoro-4-sulfanylbenzoic acid

Cat. No.: B2915807
CAS No.: 1823051-16-6
M. Wt: 206.62
InChI Key: HXFVXPLRYAPVTH-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-4-sulfanylbenzoic acid is an organic compound with the molecular formula C7H4ClFO2S and a molecular weight of 206.62 g/mol . This compound is characterized by the presence of chloro, fluoro, and sulfanyl groups attached to a benzoic acid core. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the chlorination of 3-fluoro-4-sulfanylbenzoic acid using thionyl chloride (SOCl2) under reflux conditions . The reaction is carried out in an inert atmosphere to prevent oxidation of the sulfanyl group.

Industrial Production Methods: Industrial production of 2-chloro-3-fluoro-4-sulfanylbenzoic acid may involve large-scale chlorination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-fluoro-4-sulfanylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The sulfanyl group can be oxidized to form sulfonic acid derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

Scientific Research Applications

2-Chloro-3-fluoro-4-sulfanylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-chloro-3-fluoro-4-sulfanylbenzoic acid involves its interaction with specific molecular targets. The chloro and fluoro groups can participate in halogen bonding, while the sulfanyl group can form thiol bonds with proteins and enzymes. These interactions can modulate the activity of biological pathways and affect cellular processes .

Comparison with Similar Compounds

  • 3-Chloro-4-fluorobenzoic acid
  • 2-Chloro-4-fluorobenzoic acid
  • 2-Fluoro-4-sulfanylbenzoic acid

Comparison: 2-Chloro-3-fluoro-4-sulfanylbenzoic acid is unique due to the presence of all three functional groups (chloro, fluoro, and sulfanyl) on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds .

Properties

IUPAC Name

2-chloro-3-fluoro-4-sulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO2S/c8-5-3(7(10)11)1-2-4(12)6(5)9/h1-2,12H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFVXPLRYAPVTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Cl)F)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823051-16-6
Record name 2-chloro-3-fluoro-4-sulfanylbenzoic acid
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